

Pazopanib-d3 chemical properties and structure

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Compound of Interest

Compound Name: Pazopanib-d3

Cat. No.: B15559324

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An In-depth Technical Guide to the Chemical Properties and Structure of **Pazopanib-d3**

Introduction

Pazopanib-d3 is the deuterated analog of Pazopanib, a potent multi-targeted tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[1][2][3] The incorporation of deuterium (d3) serves as a heavy-isotope internal standard for pharmacokinetic studies and other quantitative analyses involving Pazopanib. This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **Pazopanib-d3**, tailored for researchers and professionals in drug development.

Chemical Properties and Structure

Pazopanib-d3 shares a core structure with Pazopanib, which is comprised of a pyrimidine derivative linked to an indazole moiety and a sulfonamide group.[3][4] The key distinction is the substitution of three hydrogen atoms with deuterium on a methyl group.[5] This isotopic labeling makes it an ideal internal standard for mass spectrometry-based assays.

Chemical Structure

The chemical name for **Pazopanib-d3** is 5-((4-((2,3-dimethyl-2H-indazol-6-yl)(methyl-d3)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamide.[5]

Quantitative Data Summary

The key chemical properties of **Pazopanib-d3** are summarized in the table below for easy reference and comparison.

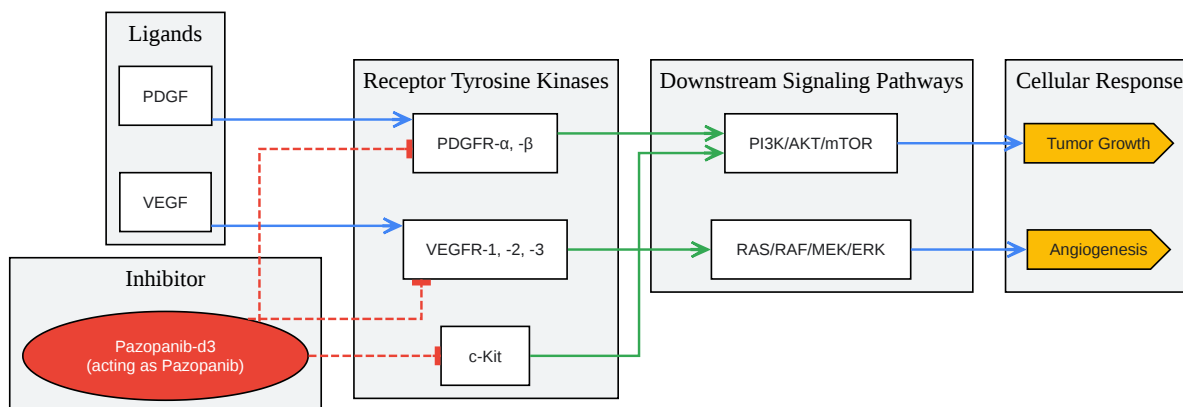
Property	Value	References
Molecular Formula	C ₂₁ H ₂₀ D ₃ N ₇ O ₂ S	[6] [7] [8]
Molecular Weight	440.54 g/mol	[7] [9]
CAS Number	1219591-97-5	[8] [9]
Purity (HPLC)	>95%	[7] [8]
Isotopic Enrichment	>95%	[7]
Storage Temperature	Refrigerator (2-8°C)	[8]

Mechanism of Action and Signaling Pathway

Pazopanib functions as a second-generation multi-targeted tyrosine kinase inhibitor.[\[1\]](#)[\[2\]](#) Its primary mechanism of action involves the inhibition of several key receptors involved in angiogenesis and tumor growth, including:

- Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3)[\[1\]](#)[\[2\]](#)[\[10\]](#)
- Platelet-Derived Growth Factor Receptors (PDGFR- α and - β)[\[10\]](#)[\[11\]](#)
- Stem cell factor receptor (c-Kit)[\[1\]](#)[\[2\]](#)[\[10\]](#)

By blocking the ATP-binding pocket of these receptors, Pazopanib inhibits their phosphorylation and downstream signaling cascades, ultimately leading to a reduction in tumor angiogenesis and growth.[\[11\]](#)[\[12\]](#)



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Pazopanib's inhibitory action on key signaling pathways.

Experimental Protocols

The characterization and quantification of **Pazopanib-d3** rely on standard analytical techniques for small molecules. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure and isotopic labeling of **Pazopanib-d3**.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **Pazopanib-d3** in a suitable deuterated solvent (e.g., DMSO-d₆) to a final volume of 0.5-0.7 mL in an NMR tube.[13]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- Data Acquisition:

- Acquire a 1D ^1H NMR spectrum to observe the proton signals. The integration of the methyl signal where deuterium substitution has occurred should be reduced compared to the unlabeled standard.
- Acquire a 2D ^1H - ^{13}C HSQC spectrum to correlate proton and carbon signals, confirming the overall carbon skeleton.
- The absence of specific proton signals and the presence of corresponding deuterium-coupled carbon signals can confirm the site of deuteration.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

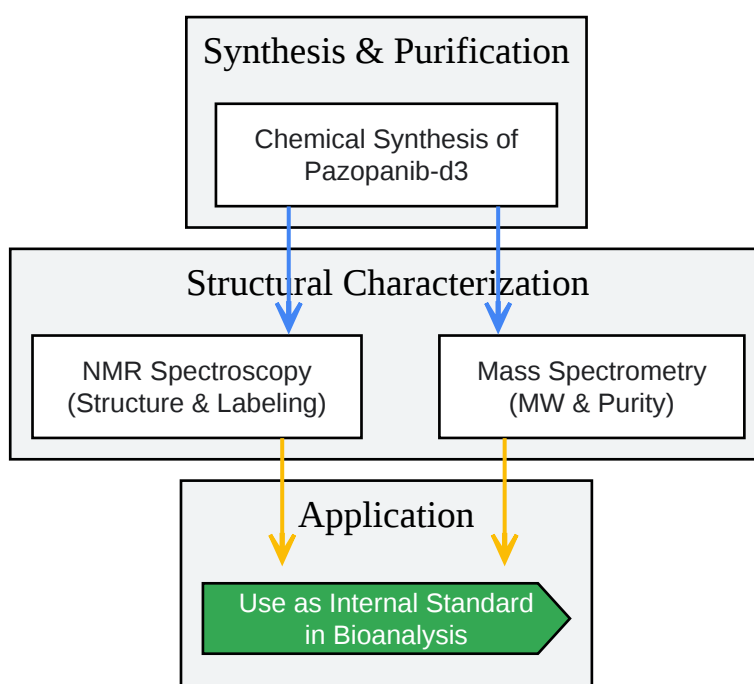
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the isotopic purity of **Pazopanib-d3**.

Methodology:

- Sample Preparation: Prepare a stock solution of **Pazopanib-d3** in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[\[14\]](#) Further dilute this stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ in the mobile phase.[\[14\]](#)
- Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample directly into the ESI source or inject it through a liquid chromatography (LC) system.
 - Acquire data in positive ion mode, as Pazopanib contains basic nitrogen atoms that are readily protonated.
 - Scan a mass range that includes the expected m/z of the protonated molecule $[\text{M}+\text{H}]^+$.

- Data Analysis:
 - Determine the accurate mass of the molecular ion. The measured mass should correspond to the theoretical mass of **Pazopanib-d3** within a narrow mass tolerance (e.g., <5 ppm).[15]
 - Analyze the isotopic distribution to confirm the incorporation of three deuterium atoms.



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Workflow for the characterization and application of **Pazopanib-d3**.

Conclusion

Pazopanib-d3 is an essential analytical tool for the accurate quantification of Pazopanib in biological matrices. Its well-defined chemical properties and structure, confirmed through rigorous analytical methods such as NMR and mass spectrometry, ensure its reliability as an internal standard. The understanding of its mechanism of action, shared with its non-deuterated counterpart, provides the context for its application in drug development and clinical research.

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